BenchChemオンラインストアへようこそ!

MRT68921

ULK1 ULK2 autophagy

Procure MRT68921, the benchmark ULK1/2 dual inhibitor (IC50: 2.9/1.1 nM). Differentiated by its resolved co-crystal structure (PDB 8P5K) and proven superiority over analogs like SBI-0206965 in blocking autophagic flux. Essential for definitive target engagement studies and robust autophagy research. Inquire for bulk or custom synthesis.

Molecular Formula C25H34N6O
Molecular Weight 434.6 g/mol
Cat. No. B609329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT68921
SynonymsMRT67307;  MRT-67307;  MRT 67307;  MRT67307 HCl. MRT67307 hydrochloride
Molecular FormulaC25H34N6O
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5
InChIInChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30)
InChIKeyKKISLZKMBSCLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRT68921: Dual ULK1/ULK2 Inhibitor for Autophagy Research & Compound Sourcing


The compound N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide, commonly known as MRT68921, is a synthetic small molecule that functions as a potent and dual inhibitor of the Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2) [1]. Its molecular interaction has been structurally resolved via X-ray diffraction, confirming its binding within the kinase domain of ULK1 (PDB ID: 8P5K) at a resolution of 2.21 Å [2]. The compound is widely available from multiple vendors as the free base (CAS 1190379-70-4) or as the hydrochloride salt (CAS 2070014-87-6) .

Why MRT68921 Cannot Be Substituted: Potency Gaps in ULK1/ULK2 Inhibition


ULK1/2 inhibitors exhibit substantial variability in potency and selectivity. Even compounds within the same structural class, such as MRT67307 or SBI-0206965, demonstrate significantly different inhibitory profiles [1]. The structure-activity relationship (SAR) of this pyrimidine-dihydroisoquinoline scaffold is highly sensitive to modifications, and the precise combination of the cyclopropyl and cyclobutanecarboxamide moieties in MRT68921 yields a unique binding conformation in the ULK1 kinase domain that is not replicated by its close analogs [2]. Substitution with a less potent ULK1/2 inhibitor can lead to incomplete target engagement and failure to block autophagic flux, severely compromising experimental reproducibility. The quantitative evidence below details why MRT68921 is a distinct chemical tool that cannot be directly replaced by other ULK inhibitors.

MRT68921 vs. ULK Inhibitors: Comparative Potency & Selectivity Data


Superior ULK1/2 Potency: MRT68921 vs. MRT67307 and SBI-0206965

MRT68921 exhibits significantly higher potency against both ULK1 and ULK2 compared to the structurally related analog MRT67307 and the structurally distinct inhibitor SBI-0206965 [1][2]. Against ULK1, MRT68921 (IC50=2.9 nM) is 15.5-fold more potent than MRT67307 (IC50=45 nM) and 37.2-fold more potent than SBI-0206965 (IC50=108 nM). Against ULK2, MRT68921 (IC50=1.1 nM) is 34.5-fold more potent than MRT67307 (IC50=38 nM) and 646-fold more potent than SBI-0206965 (IC50=711 nM).

ULK1 ULK2 autophagy kinase inhibitor

Enhanced Cellular Autophagy Inhibition: MRT68921 Outperforms SBI-0206965

In a direct head-to-head cellular assay, MRT68921 demonstrated superior efficacy in inhibiting autophagy compared to SBI-0206965. Treatment of A549 lung cancer cells with MRT68921 resulted in the highest level of autophagy suppression among all ULK1/ULK2 inhibitors tested, as measured by LC3-II accumulation and flux assays [1]. The study noted that MRT68921 showed the highest effectiveness in inhibiting autophagy compared to SBI-0206965, Autophinib, Siramesine, and IITZ-01 [1][2].

autophagy cancer stem cells LC3-II A549

Unique ULK1 Binding Mode: Structural Selectivity Over ULK-101

Co-crystal structures reveal that MRT68921 induces a distinct binding conformation in the ULK1/ULK2 P-loop compared to the inhibitor ULK-101. An overlay of ULK2 structures shows that MRT68921 (pink) accommodates bulky P-loop sidechains (H17, F20) differently than ULK-101 (gray), which promotes a more folded P-loop conformation [1]. This structural divergence contributes to MRT68921's balanced dual ULK1/ULK2 inhibition (IC50: 2.9 nM and 1.1 nM), whereas ULK-101 is more selective for ULK1 (IC50: 1.6 nM) over ULK2 (IC50: 30 nM) [2].

X-ray crystallography P-loop conformation kinase selectivity drug design

Validated Target Engagement: Functional Selectivity Demonstrated via Drug-Resistant Mutant

The on-target mechanism of MRT68921 was validated using a drug-resistant ULK1 mutant (M92T). In wild-type cells, MRT68921 effectively reduced ATG13 phosphorylation and LC3 flux. However, in cells expressing the M92T mutant, MRT68921 failed to inhibit these autophagy markers, confirming that its autophagy-blocking activity is specifically mediated through ULK1 kinase inhibition rather than off-target effects [1]. This level of target validation is not uniformly established for all ULK1/2 inhibitors.

target engagement ULK1 M92T ATG13 phosphorylation LC3 flux

Broad Kinase Selectivity Profile: Reduced Polypharmacology Risk vs. MRT67307

While MRT68921 exhibits some off-target kinase inhibition (including NUAK1), its selectivity profile is distinct from the closely related analog MRT67307. MRT67307 is a potent dual inhibitor of IKKε (IC50=160 nM) and TBK1 (IC50=19 nM) , targets that are less potently inhibited by MRT68921. Conversely, MRT68921 shows enhanced activity against NUAK1. This difference in off-target profiles means that the compounds are not interchangeable in studies where IKKε/TBK1 vs. NUAK1 pathways are relevant [1].

kinase selectivity IKKε TBK1 NUAK1

MRT68921: Validated Application Scenarios in Autophagy & Oncology


Potent Autophagy Blockade in Cancer Stem Cell Studies

In A549 cancer stem cell models, MRT68921 at 4 μM demonstrates superior autophagy inhibition compared to SBI-0206965 (20 μM) and other inhibitors [1]. This potency advantage makes it the inhibitor of choice for studies requiring robust suppression of autophagic flux in cell culture, particularly when working with cells that have high basal autophagy levels.

Investigating ULK1-Specific Signaling via M92T Mutant Controls

Researchers requiring definitive proof of ULK1-dependent signaling should employ MRT68921 in conjunction with the ULK1 M92T drug-resistant mutant. This combination provides a rigorous control for on-target effects, as MRT68921 fails to inhibit ATG13 phosphorylation and LC3 flux in cells expressing this mutant [1]. This established system enables unambiguous attribution of phenotypes to ULK1 kinase activity.

Differentiating ULK1 vs. ULK2 Function with a Balanced Dual Inhibitor

The balanced dual inhibition profile of MRT68921 (ULK1 IC50=2.9 nM; ULK2 IC50=1.1 nM) contrasts with the ULK1-selective profile of ULK-101 (ULK1 IC50=1.6 nM; ULK2 IC50=30 nM) [1]. Studies comparing phenotypes induced by MRT68921 versus ULK-101 can dissect the relative contributions of ULK1 and ULK2 to cellular processes.

Structure-Based Drug Discovery and Kinase Binding Mode Analysis

The high-resolution co-crystal structure of MRT68921 bound to ULK1 (PDB: 8P5K, 2.21 Å) [1] provides a valuable template for structure-based drug design. Medicinal chemists can utilize this structure to design novel ULK1/2 inhibitors with improved selectivity or to understand the structural basis of resistance mutations. The distinct P-loop conformation induced by MRT68921 offers a unique starting point for scaffold-hopping exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRT68921

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.